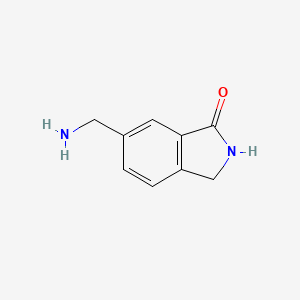

6-(Aminomethyl)isoindolin-1-one

Vue d'ensemble

Description

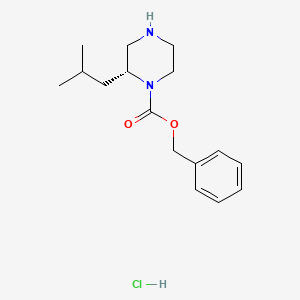

6-(Aminomethyl)isoindolin-1-one is a key intermediate enroute to many investigational therapeutic agents . It is also known by its CAS Number: 1250443-39-0 .

Synthesis Analysis

The synthesis of 6-(Aminomethyl)isoindolin-1-one involves a concise process that includes cyanation without using costly transition metal catalysts and complete hydrogenation of the resulting dicyanide . This synthetic route emphasizes high atom-efficiency and simple operation .Molecular Structure Analysis

The molecular formula of 6-(Aminomethyl)isoindolin-1-one is C9H10N2O . The average mass is 162.189 Da and the monoisotopic mass is 162.079315 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6-(Aminomethyl)isoindolin-1-one include a cyanation process and a complete hydrogenation of the resulting dicyanide . These reactions are part of a multicomponent reaction (MCR) process .Applications De Recherche Scientifique

Diverse Bioactivity and Therapeutic Potential : Isoindolin-1-one frameworks, such as those in 6-(Aminomethyl)isoindolin-1-one, are found in a range of naturally occurring compounds with diverse biological activities. They hold therapeutic potential for various chronic diseases, benefiting from recent advancements in synthetic methods (Upadhyay, Thapa, Sharma, & Sharma, 2020).

Reaction Chemistry with Different Metals : The isoindoline pincer ligand, a related structure, shows varied reaction chemistry with different metals like Cd2+, Zn2+, and Pd2+. This highlights its potential in creating metal complexes with diverse properties and applications (Dietrich, Egbert, Morris, Wicholas, Anderson, & Miller, 2005).

In Vivo and In Silico Studies for Medical Applications : Isoindolines, including variants of 6-(Aminomethyl)isoindolin-1-one, have been synthesized and tested for their interactions with human dopamine receptors, suggesting potential applications in treating conditions like Parkinsonism (Andrade-Jorge, Bahena-Herrera, Garcia-Gamez, Padilla-Martínez, & Trujillo-Ferrara, 2017).

Anti-Cancer Activities : Certain isoindolin-1-one derivatives have been synthesized and evaluated for their anti-cancer activities. This includes studies on human cancer cell lines, indicating the potential of these compounds in cancer treatment (Mehta, Mangyan, & Brahmchari, 2022).

Synthesis and Structural Studies : Research has been conducted on the novel synthesis of isoindoline/isoindoline-1,3-dione derivatives, including studies on their structure determination, which is crucial for understanding their chemical properties and potential applications (Sović, Stilinović, Kaitner, Kraljević-Pavelić, Bujak, Čuljak, Novak, & Karminski-Zamola, 2011).

Medicinal Chemistry Applications : Isoindoline heterocycles, similar to 6-(Aminomethyl)isoindolin-1-one, show potential in medicinal chemistry across diverse biological targets, including as bronchodilators, N-methyl-D-aspartate agonists, multidrug resistance reversal agents, and fibrinogen receptor antagonists (Williams & Jarvo, 2011).

Central Nervous System Activities : Some isoindoline derivatives have shown elevated central nervous system depressant potency in in-vivo studies, indicating their potential in neuropharmacology (Selvakumar, Babu, & Chidambaranathan, 2013).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-(aminomethyl)-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-4-6-1-2-7-5-11-9(12)8(7)3-6/h1-3H,4-5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVACKJYWYOGRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)CN)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10729290 | |

| Record name | 6-(Aminomethyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Aminomethyl)isoindolin-1-one | |

CAS RN |

1251195-14-8 | |

| Record name | 6-(Aminomethyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,8-Bis((2-butyloctyl)oxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B597257.png)

![4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B597263.png)

![1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol](/img/structure/B597267.png)

![9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole](/img/structure/B597279.png)